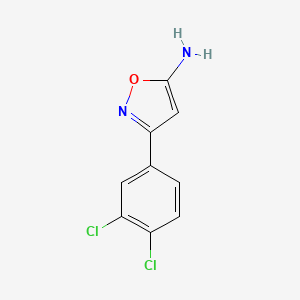

5-Amino-3-(3,4-dichlorophenyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

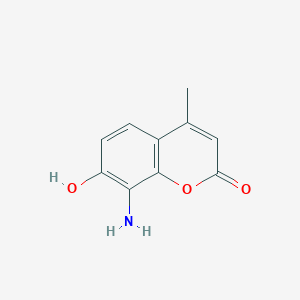

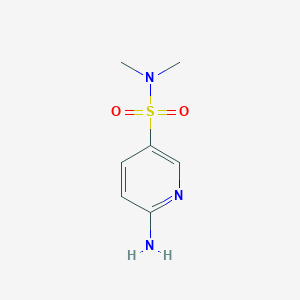

“5-Amino-3-(3,4-dichlorophenyl)isoxazole” is a chemical compound with the molecular formula C9H6Cl2N2O . It is a derivative of isoxazole, a five-membered heterocyclic compound commonly found in many commercially available drugs .

Synthesis Analysis

Isoxazoles, including “5-Amino-3-(3,4-dichlorophenyl)isoxazole”, can be synthesized through various methods. One common method involves the cycloisomerization of α,β-acetylenic oximes, which can lead to substituted isoxazoles . Another method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .

Molecular Structure Analysis

The molecular weight of “5-Amino-3-(3,4-dichlorophenyl)isoxazole” is 194.62 . The structure includes a five-membered isoxazole ring attached to a dichlorophenyl group and an amino group .

Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, they can participate in cycloadditions with copper (I) acetylides to azides and nitrile oxides . They can also be transformed into trisubstituted pyrazoles/disubstituted isoxazoles by treatment with phosphine, acyl chloride, and a base .

Physical And Chemical Properties Analysis

“5-Amino-3-(3,4-dichlorophenyl)isoxazole” appears as pale yellow needles . It has a melting point of 163-167 °C .

Scientific Research Applications

Anticancer Activity

Isoxazole derivatives, including 5-Amino-3-(3,4-dichlorophenyl)isoxazole, have been identified as potential anticancer agents. Their structure allows for interaction with various biological targets, which can inhibit the growth of cancer cells. Research has shown that functionalized isoxazole scaffolds exhibit significant anticancer properties, making them valuable in the development of new chemotherapy drugs .

Antimicrobial and Antibacterial Properties

The isoxazole ring is known for its antimicrobial and antibacterial activities. The presence of the 5-amino and 3,4-dichlorophenyl groups can enhance these properties, leading to the development of new antibiotics that can combat resistant strains of bacteria .

Anticonvulsant Effects

Isoxazole compounds have been studied for their anticonvulsant effects. They can act as GABA uptake inhibitors, which is beneficial in the treatment of epilepsy and other seizure disorders. The lipophilic nature of diaromatic derivatives, such as 5-Amino-3-(3,4-dichlorophenyl)isoxazole, allows them to cross the blood-brain barrier, making them effective in neurological applications .

Anti-Inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of isoxazoles make them candidates for the treatment of chronic pain and inflammatory diseases. By modulating the body’s inflammatory response, these compounds can provide relief from pain and inflammation .

Antidepressant and Anxiolytic Activities

Research has indicated that isoxazole derivatives can exhibit antidepressant and anxiolytic activities. This is attributed to their ability to interact with neurotransmitter systems in the brain, which can be harnessed to develop new treatments for depression and anxiety disorders .

HDAC Inhibition for Therapeutic Applications

Isoxazole derivatives are potential Histone Deacetylase (HDAC) inhibitors. HDACs play a crucial role in gene expression, and their inhibition can lead to the reactivation of silenced genes in cancer cells. This application is particularly promising for cancer treatment and epigenetic therapies .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDBBBFWDYLZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393794 |

Source

|

| Record name | 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501902-20-1 |

Source

|

| Record name | 5-Isoxazolamine, 3-(3,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501902-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)

![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)

![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)